Hordatine A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

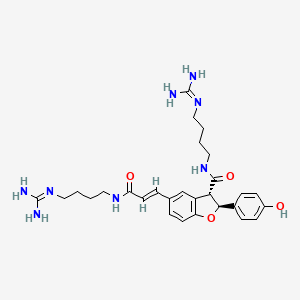

Hordatine A is a member of the calss of benzofurans that is a homodimer of para-coumarylagmatine where a hydroxy group of one molecule has reacted across the other molecule's ethene double bond to combine the two molecules and form a furan ring. It has a role as a metabolite and an adrenergic antagonist. It is a member of benzofurans, a member of guanidines, a member of phenols, a dicarboxylic acid diamide and an aromatic ether. It derives from a p-coumaroylagmatine.

Aplicaciones Científicas De Investigación

Therapeutic Applications

1.1 Antiviral Properties

Recent studies have identified Hordatine A as a potential inhibitor of the COVID-19 main protease and RNA polymerase. It exhibits a high binding affinity to these targets, surpassing that of Remdesivir, a well-known antiviral drug. The compound's interaction with key receptor-binding residues and hydrogen bond formation with catalytic residues positions it as a promising candidate for antiviral therapies against COVID-19 .

1.2 Antidiabetic Effects

This compound has demonstrated significant inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate digestion. In research involving Brewer's Spent Grain (BSG), this compound-rich fractions showed strong inhibition with IC50 values comparable to acarbose, a common antidiabetic medication. This suggests that this compound could be utilized in managing postprandial blood glucose levels .

Antifungal Activity

This compound is recognized for its exceptional antifungal properties, making it valuable in agricultural applications. It acts as a phytoanticipin, present in high concentrations during the early growth stages of barley seedlings. This compound has been shown to inhibit spore germination of various plant pathogens, thus enhancing plant defense mechanisms .

Table 1: Antifungal Activity of this compound Against Common Fungal Pathogens

| Fungal Pathogen | Inhibition Mechanism | Reference |

|---|---|---|

| Fusarium spp. | Inhibition of spore germination | |

| Botrytis cinerea | Disruption of fungal cell walls | |

| Alternaria spp. | Interference with metabolic pathways |

Agricultural Applications

3.1 Crop Improvement

The biosynthesis of this compound involves specific enzymes such as agmatine coumaroyltransferase and peroxidase, which are crucial for developing antifungal resistance in crops. By enhancing the expression of these enzymes through genetic engineering or selective breeding, it may be possible to increase the concentration of this compound in barley and other crops, thereby improving their resistance to fungal diseases .

3.2 Natural Pesticide Development

Given its antifungal properties, this compound can be explored as a natural pesticide alternative. Its application could reduce reliance on synthetic fungicides, promoting sustainable agricultural practices while effectively managing crop diseases .

Food Science Applications

This compound is also present in beer and barley malt products, contributing to their flavor and potential health benefits. Its antioxidant properties may enhance the nutritional profile of these products, making them more appealing to health-conscious consumers .

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

- Study on Antiviral Activity: Research indicated that this compound effectively inhibits the activity of COVID-19 protease and RNA polymerase, suggesting its use as an antiviral agent .

- Antidiabetic Potential: Inhibitory assays demonstrated that this compound-rich fractions from BSG significantly reduced α-glucosidase activity compared to controls .

- Fungal Resistance Mechanisms: Investigations into the metabolite profiles of barley seedlings revealed that Hordatines are crucial for plant defense against fungal pathogens .

Table 2: Summary of Key Research Findings on this compound

Propiedades

Número CAS |

7073-64-5 |

|---|---|

Fórmula molecular |

C28H38N8O4 |

Peso molecular |

550.7 g/mol |

Nombre IUPAC |

(2S,3S)-N-[4-(diaminomethylideneamino)butyl]-5-[(E)-3-[4-(diaminomethylideneamino)butylamino]-3-oxoprop-1-enyl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-carboxamide |

InChI |

InChI=1S/C28H38N8O4/c29-27(30)35-15-3-1-13-33-23(38)12-6-18-5-11-22-21(17-18)24(25(40-22)19-7-9-20(37)10-8-19)26(39)34-14-2-4-16-36-28(31)32/h5-12,17,24-25,37H,1-4,13-16H2,(H,33,38)(H,34,39)(H4,29,30,35)(H4,31,32,36)/b12-6+/t24-,25+/m0/s1 |

Clave InChI |

KVYNYRIOAYQBFK-AIIPJEMGSA-N |

SMILES |

C1=CC(=CC=C1C2C(C3=C(O2)C=CC(=C3)C=CC(=O)NCCCCN=C(N)N)C(=O)NCCCCN=C(N)N)O |

SMILES isomérico |

C1=CC(=CC=C1[C@@H]2[C@H](C3=C(O2)C=CC(=C3)/C=C/C(=O)NCCCCN=C(N)N)C(=O)NCCCCN=C(N)N)O |

SMILES canónico |

C1=CC(=CC=C1C2C(C3=C(O2)C=CC(=C3)C=CC(=O)NCCCCN=C(N)N)C(=O)NCCCCN=C(N)N)O |

Sinónimos |

hordatine A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.